4'-Methoxy-4-nitrochalcone, also known as trans-4'-methoxy-4-nitrochalcone, is a member of the chalcone family, which are natural compounds characterized by two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. With the molecular formula , this compound features a methoxy group and a nitro group at the para positions of the phenyl rings. Chalcones are known for their diverse biological activities, including antimicrobial and anticancer properties, making 4'-methoxy-4-nitrochalcone a subject of significant scientific interest .
Chalcones, including 4'-methoxy-4-nitrochalcone, exhibit a range of biological activities. They are known to interact with various cellular targets, influencing pathways related to apoptosis and cell cycle regulation. Specifically, 4'-methoxy-4-nitrochalcone has demonstrated cytotoxic effects against human tumor cells, leading to cell cycle arrest and apoptosis through mechanisms that may involve the accumulation of reactive oxygen species . Additionally, studies indicate its potential as an antimicrobial agent.
The synthesis of 4'-methoxy-4-nitrochalcone primarily involves the Claisen-Schmidt condensation reaction. The process typically includes:
This method allows for the efficient formation of the chalcone derivative with good yields.
Due to its biological properties, 4'-methoxy-4-nitrochalcone has potential applications in:
Research indicates that 4'-methoxy-4-nitrochalcone interacts with various cellular components. It can induce oxidative stress within cells, leading to apoptosis. Its ability to inhibit specific enzymes involved in cell proliferation suggests potential therapeutic roles in cancer treatment . Interaction studies often focus on its effects on signaling pathways related to cell survival and death.
Several compounds share structural similarities with 4'-methoxy-4-nitrochalcone. Here are some notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| trans-4'-Methoxy-3-nitrochalcone | Nitro group at position 3 | Exhibits different biological activity profiles |
| 2',4',6'-Trimethoxy-4-nitrochalcone | Additional methoxy groups at positions 2 and 6 | Enhanced solubility and modified pharmacological effects |
| 2'-Hydroxy-4'-methoxy-2,3-benzochalcone | Hydroxy group at position 2 | Potentially different interaction mechanisms with proteins |
The uniqueness of 4'-methoxy-4-nitrochalcone lies in its specific substitution pattern, which significantly influences its biological activity and chemical reactivity compared to these similar compounds. Its distinct properties make it a valuable compound for further scientific research and potential applications in medicine and agriculture .
The Claisen-Schmidt condensation remains the cornerstone for synthesizing 4'-methoxy-4-nitrochalcone. This base-catalyzed reaction involves the aldol condensation of 4-nitroacetophenone and 4-methoxybenzaldehyde, followed by dehydration to form the α,β-unsaturated ketone. The mechanism proceeds through three stages:
Kinetic studies in micellar media reveal that reaction rates depend on surfactant concentration. For instance, cationic cetyltrimethylammonium bromide (CTAB) accelerates enolate formation by localizing reactants at micelle interfaces, reducing activation energy [6]. The rate law follows second-order kinetics, with the rate constant $$ k $$ expressed as:
$$
k = k0 \cdot [\text{Base}] \cdot [\text{Surfactant}]^{0.5}
$$
where $$ k0 $$ is the intrinsic rate constant [6].
| Condition | Rate Constant (k, L/mol·s) | Activation Energy (Eₐ, kJ/mol) |
|---|---|---|
| Aqueous NaOH | 0.012 | 58.3 |
| CTAB Micellar Solution | 0.045 | 42.7 |
| Tween 80 Micellar Solution | 0.038 | 45.1 |
Microwave irradiation significantly enhances reaction efficiency. A protocol using 30% microwave power (210 W) in dry ethanol with sodium hydroxide pellets achieves 93% yield in 30–180 seconds, compared to 6–8 hours under conventional heating [2]. Key advantages include:
Reaction time optimization studies show diminishing returns beyond 120 seconds, as prolonged irradiation degrades the product.
| Parameter | Microwave Method | Conventional Method |
|---|---|---|
| Time | 30–180 s | 6–8 h |
| Yield | 51–93% | 45–78% |
| Energy Consumption | 0.2 kWh | 1.5 kWh |
Solvent polarity and surfactant selection critically influence yield and purity. Polar aprotic solvents like dimethylformamide (DMF) stabilize the transition state, while micellar systems (e.g., CTAB or Tween 80) enhance reactant solubility [6].
| Solvent System | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Ethanol/Water (7:3) | 78 | 95 | 1.5 |
| CTAB in H₂O | 89 | 97 | 2.0 |
| Tween 80 in H₂O | 85 | 96 | 2.5 |
Maximizing yield involves:
Post-synthesis purification via recrystallization in ethanol increases purity from 85% to 98% [6].
| Parameter | Baseline Yield (%) | Optimized Yield (%) |
|---|---|---|
| Stoichiometry (1:1) | 65 | 78 |
| NaOH (10 mol%) | 70 | 89 |
| Temperature (70°C) | 73 | 91 |
Common byproducts include:
Monitoring techniques:
In situ Fourier-transform infrared (FTIR) spectroscopy tracks carbonyl peak disappearance (1680 cm⁻¹ → 1640 cm⁻¹), confirming reaction completion [6].
| Byproduct | Formation Cause | Detection Method |
|---|---|---|
| Bis-Chalcone | Excess Aldehyde | HPLC (Retention 8.2 min) |
| 4-Methoxybenzyl Alcohol | Over-Reduction | TLC (Rf = 0.15) |
| Nitroso Derivative | Partial Nitro Reduction | FTIR (1520 cm⁻¹) |
The infrared spectroscopic analysis of 4'-Methoxy-4-nitrochalcone reveals distinct vibrational signatures characteristic of its functional groups. Fourier-transform infrared spectroscopy identifies key functional groups with specific wavenumber assignments that enable structural elucidation of this chalcone derivative.
The carbonyl stretching vibration represents the most prominent spectroscopic feature, appearing as a strong absorption at approximately 1650-1654 cm⁻¹ [2] . This frequency corresponds to the α,β-unsaturated ketone functionality, where conjugation with the aromatic system and the ethylenic bridge causes a characteristic downfield shift from typical ketone absorption frequencies around 1715 cm⁻¹ [3]. The conjugated nature of the carbonyl group in chalcones results in reduced stretching frequency due to electron delocalization [4].
The nitro group exhibits characteristic asymmetric and symmetric stretching modes . The asymmetric nitro stretching vibration manifests as a strong absorption at approximately 1520 cm⁻¹ , while the symmetric stretching appears around 1350 cm⁻¹ [5]. These frequencies are consistent with aromatic nitro compounds and provide definitive identification of the nitro substituent [6].
Methoxy group vibrational signatures appear in multiple regions of the spectrum. The carbon-oxygen stretching of the methoxy group occurs at approximately 1250 cm⁻¹ , representing the C-OCH₃ bond vibration [7]. The methyl group associated with the methoxy substituent contributes C-H stretching absorptions in the region of 2800-3000 cm⁻¹ [8].
Aromatic C-H stretching vibrations are observed in the region above 3000 cm⁻¹, specifically around 3100 cm⁻¹ [5], characteristic of sp² hybridized carbons in aromatic systems [3]. The aromatic C=C stretching modes appear in the fingerprint region between 1450-1600 cm⁻¹, with multiple bands reflecting the different aromatic ring environments [8].
The ethylenic bridge C=C stretching manifests as a moderate intensity absorption in the region of 1600-1660 cm⁻¹ [8], though this vibration may overlap with aromatic C=C stretches. The out-of-plane C-H bending vibrations of the aromatic rings contribute to absorptions in the region below 900 cm⁻¹ [3].
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| Carbonyl C=O | 1650-1654 | Strong | α,β-Unsaturated ketone stretch |
| Nitro (asymmetric) | ~1520 | Strong | NO₂ asymmetric stretch |
| Nitro (symmetric) | ~1350 | Medium | NO₂ symmetric stretch |
| Methoxy C-O | ~1250 | Medium | C-OCH₃ stretch |
| Aromatic C-H | ~3100 | Medium | sp² C-H stretch |
| Aromatic C=C | 1450-1600 | Variable | Aromatic ring stretches |
| Ethylenic C=C | 1600-1660 | Medium | Bridge C=C stretch |
Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of 4'-Methoxy-4-nitrochalcone through detailed analysis of both proton and carbon environments. The NMR spectroscopic profile reveals distinct chemical shift patterns and coupling relationships that confirm the molecular architecture and substitution pattern [9].
The proton nuclear magnetic resonance spectrum of 4'-Methoxy-4-nitrochalcone exhibits characteristic signal multiplicities and coupling constants that reflect the molecular connectivity and stereochemistry [9]. The spectroscopic analysis reveals distinct proton environments with specific coupling relationships.
Aromatic proton signals dominate the downfield region between 7.0-8.3 parts per million [9] [10]. The para-disubstituted nitrophenyl ring displays a characteristic AA'BB' pattern, with protons adjacent to the nitro group appearing at 8.25-8.27 parts per million as a doublet with coupling constants of approximately 8-10 hertz [9] [11]. The remaining aromatic protons of this ring resonate at 8.04-8.07 parts per million with similar coupling patterns [9].
The para-disubstituted methoxyphenyl ring exhibits distinct chemical shifts due to the electron-donating nature of the methoxy substituent. Protons ortho to the methoxy group appear at 6.99-7.02 parts per million, while protons meta to the methoxy group resonate at 7.77-7.81 parts per million [9] [10]. These signals typically manifest as doublets with ortho coupling constants of 8-9 hertz [11].
The ethylenic bridge protons provide crucial stereochemical information through their coupling patterns and chemical shifts. The β-proton adjacent to the methoxyphenyl ring appears at approximately 7.67 parts per million, while the α-proton adjacent to the carbonyl group resonates at 8.13 parts per million [5]. These protons exhibit trans coupling with a characteristic coupling constant of 15.6 hertz [5], confirming the E-configuration of the chalcone double bond [9].
The methoxy group proton signal appears as a characteristic singlet at 3.90-3.99 parts per million, integrating for three protons [5] [12]. This chemical shift is typical for aromatic methoxy substituents, falling within the expected range of 3.3-4.5 parts per million for protons on carbons bonded to oxygen [10] [12].
| Proton Environment | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (Hz) |
|---|---|---|---|
| NO₂-Ar-H (ortho to NO₂) | 8.25-8.27 | Doublet | 8-10 |
| NO₂-Ar-H (meta to NO₂) | 8.04-8.07 | Doublet | 8-10 |
| MeO-Ar-H (ortho to OMe) | 6.99-7.02 | Doublet | 8-9 |
| MeO-Ar-H (meta to OMe) | 7.77-7.81 | Doublet | 8-9 |
| Ethylenic H-α | 8.13 | Doublet | 15.6 (trans) |
| Ethylenic H-β | 7.67 | Doublet | 15.6 (trans) |
| Methoxy CH₃ | 3.90-3.99 | Singlet | - |
The carbon-13 nuclear magnetic resonance spectrum provides definitive assignment of all carbon environments within the 4'-Methoxy-4-nitrochalcone structure [13] [14]. Chemical shift values reflect the electronic environment and hybridization state of each carbon atom, enabling complete structural characterization [14] [15].
The carbonyl carbon represents the most deshielded signal in the spectrum, appearing at approximately 188-190 parts per million [14] [15]. This chemical shift is characteristic of α,β-unsaturated ketone carbonyls, with the conjugation to both the aromatic ring and ethylenic bridge contributing to the observed downfield position [16] [17]. The conjugated system reduces the carbonyl chemical shift compared to isolated ketones, which typically appear at 205-220 parts per million [15] [17].
Aromatic carbon signals span the region from 115-165 parts per million [14] [15] [18], with distinct patterns for each substituted benzene ring. The nitro-substituted aromatic carbons exhibit characteristic chemical shifts, with the ipso carbon bearing the nitro group appearing at approximately 148-150 parts per million [14]. Carbons ortho to the nitro substituent resonate around 123-125 parts per million, while meta carbons appear at 129-131 parts per million [13] [14].
The methoxy-substituted aromatic ring displays electron-donation effects on carbon chemical shifts. The ipso carbon bearing the methoxy group appears at approximately 161-163 parts per million [14] [12], reflecting the electron-donating resonance effect. Carbons ortho to the methoxy substituent resonate at 114-116 parts per million, while meta carbons appear at 128-130 parts per million [14] [12].
The ethylenic bridge carbons provide crucial connectivity information. The β-carbon adjacent to the methoxyphenyl ring appears at approximately 120-122 parts per million, while the α-carbon adjacent to the carbonyl group resonates at 142-144 parts per million [13] [14]. These chemical shifts confirm the α,β-unsaturated ketone functionality and the extended conjugation throughout the molecule [14].
The methoxy carbon signal appears as a characteristic singlet at 55-56 parts per million [14] [12], consistent with methyl carbons bonded to oxygen in aromatic systems. This chemical shift falls within the expected range for aromatic methoxy groups of 46-69 parts per million [12].
| Carbon Type | Chemical Shift (δ ppm) | Assignment |
|---|---|---|
| Carbonyl C=O | 188-190 | α,β-Unsaturated ketone |
| Aromatic C-NO₂ | 148-150 | Ipso carbon (nitro) |
| Aromatic C-OCH₃ | 161-163 | Ipso carbon (methoxy) |
| Aromatic C (ortho to NO₂) | 123-125 | Electron-withdrawing effect |
| Aromatic C (ortho to OCH₃) | 114-116 | Electron-donating effect |
| Aromatic C (meta positions) | 128-131 | Standard aromatic region |
| Ethylenic C-α | 142-144 | Adjacent to carbonyl |
| Ethylenic C-β | 120-122 | Adjacent to methoxyphenyl |
| Methoxy CH₃ | 55-56 | Aliphatic carbon on oxygen |
The ultraviolet-visible absorption spectroscopy of 4'-Methoxy-4-nitrochalcone reveals characteristic electronic transitions that reflect the extended conjugated π-electron system [2] [19] [20]. Chalcone derivatives exhibit distinctive absorption patterns arising from π→π* and n→π* electronic transitions within the conjugated framework [20] [21].
The primary absorption maximum occurs in the near-ultraviolet region at 345-390 nanometers [2] [19], corresponding to the lowest energy π→π* transition [20]. This bathochromic shift relative to isolated aromatic systems results from the extended conjugation through the α,β-unsaturated ketone bridge connecting the two aromatic rings [2] [20]. The absorption maximum for 4'-Methoxy-4-nitrochalcone specifically appears at 345-360 nanometers [19], with molar absorptivity values ranging from 14,000-20,000 M⁻¹cm⁻¹ [19] [22].
The electronic transition characteristics reflect the push-pull electronic structure of the molecule [20]. The methoxy substituent acts as an electron-donating group, enhancing electron density on the aromatic ring through resonance effects [22]. Conversely, the nitro group functions as a strong electron-withdrawing substituent, creating an intramolecular charge transfer character in the excited state [23] [20].
Secondary absorption features appear at higher energies, typically in the 220-270 nanometer region [20]. These band I transitions correspond to higher energy π→π* excitations within the aromatic systems and represent localized aromatic transitions [20]. The intensity relationship between band I and band II varies with substitution patterns, with band II generally exhibiting higher intensity due to the extended conjugation [20].
The solvatochromic behavior of nitrochalcones indicates charge transfer character in the electronic transitions [23]. Polar solvents typically induce red shifts in the absorption maxima due to preferential stabilization of the more polar excited state [23] [21]. The nitro substituent particularly enhances this solvatochromic effect through its strong electron-withdrawing nature [23].
Photostability studies reveal that methoxy-substituted chalcones exhibit enhanced stability under ultraviolet irradiation [19]. The electron-donating methoxy group appears to improve photostability compared to chalcones with electron-withdrawing substituents [19]. This enhanced stability manifests as slower degradation rates under continuous ultraviolet exposure [19].
| Absorption Parameter | Value | Assignment |
|---|---|---|
| λmax (primary) | 345-360 nm | π→π* transition (Band II) |
| Molar absorptivity | 14,000-20,000 M⁻¹cm⁻¹ | Extended conjugation |
| λmax (secondary) | 220-270 nm | π→π* transition (Band I) |
| Solvent effect | Red shift in polar media | Charge transfer character |
| Photostability | Enhanced with methoxy | Electron-donation effect |
Mass spectrometric analysis of 4'-Methoxy-4-nitrochalcone under electron ionization conditions reveals characteristic fragmentation pathways that provide structural confirmation and molecular identification [24] [25]. The molecular ion peak appears at mass-to-charge ratio 283, corresponding to the molecular weight of the compound [26] [27] [9].
The fragmentation patterns follow typical chalcone dissociation mechanisms, involving α-cleavage adjacent to the carbonyl group and loss of aromatic substituents [24] [25]. The major fragmentation pathways include loss of phenyl groups from either aromatic ring and subsequent loss of carbon monoxide [24] [25]. These processes generate characteristic fragment ions that enable structural elucidation [24].
The base peak in the spectrum typically corresponds to the acylium ion formation through α-cleavage of the carbon-carbon bond adjacent to the carbonyl [28]. For 4'-Methoxy-4-nitrochalcone, this fragmentation generates the 4-nitrobenzoyl cation at mass-to-charge ratio 150, representing loss of the methoxyphenyl-ethylene fragment (mass 133) [24] [25].
Alternative fragmentation involves loss of the nitrophenyl fragment, generating the methoxyphenyl-acryloyl cation at mass-to-charge ratio 177 [24]. This pathway represents α-cleavage on the opposite side of the carbonyl group, demonstrating the typical chalcone fragmentation pattern of competing α-cleavages [24] [25].
The nitro-substituted chalcones exhibit unique fragmentation characteristics not observed in unsubstituted derivatives [24]. Loss of carbon monoxide is notably absent in nitro-substituted chalcones, contrasting with the typical behavior of other chalcone derivatives [24]. This difference reflects the electron-withdrawing effect of the nitro group on the fragmentation energetics [24].
A characteristic fragment ion at mass-to-charge ratio 130 appears specifically in nitro-substituted chalcones [24]. This ion has been assigned the composition C₉H₆O and represents a common fragmentation pattern observed in electron ionization spectra of chalcone derivatives [24]. The formation mechanism involves complex rearrangement processes specific to nitro-containing aromatic systems [24].
Methoxy group loss provides additional fragmentation information. Loss of the methoxy radical (mass 31) from the molecular ion generates a fragment at mass-to-charge ratio 252 [24]. Sequential loss of formaldehyde (mass 30) can also occur, producing fragments at mass-to-charge ratio 253 [24].
The mass spectroscopic data from gas chromatography-mass spectrometry analysis confirms the molecular ion at mass-to-charge ratio 283 as the highest mass peak, with subsequent fragmentation producing ions at mass-to-charge ratios 255, 135, and lower masses [27]. These fragmentation patterns are consistent with the proposed chalcone structure and provide definitive molecular identification [27] [25].
| Fragment m/z | Relative Abundance | Proposed Structure | Loss from M⁺- |
|---|---|---|---|
| 283 | Variable | [M]⁺- | - |
| 255 | High | [M-28]⁺ | Loss of CO or C₂H₄ |
| 252 | Medium | [M-31]⁺ | Loss of OCH₃ |
| 177 | Medium | Methoxyphenyl-acryloyl⁺ | Loss of nitrophenyl |
| 150 | High | Nitrobenzoyl⁺ | Loss of methoxyphenyl-ethylene |
| 135 | High | [M-148]⁺ | Complex rearrangement |
| 130 | Medium | C₉H₆O⁺ | Nitrochalcone-specific |